Glidobactin G

Structure-activity relationship Natural product chemistry Proteasome inhibition

Glidobactin G is an irreplaceable C12 dodeca-2,4-dienoyl syrbactin congener for proteasome inhibitor SAR studies. Its unique fatty acyl chain—distinct from Glidobactin A (C12 saturated, β5-selective) and Glidobactin C (C10, β2/β5 coinhibitor)—may confer a novel proteasome subunit selectivity profile. This structural divergence is critical for accurate structure-activity relationship mapping. Additionally, Glidobactin G serves as a screening candidate against fungal strains where Glidobactin A lacks in vivo efficacy. Procure this high-purity natural product to ensure experimental reproducibility in proteasome research and antifungal discovery programs.

Molecular Formula C27H44N4O7
Molecular Weight 536.7 g/mol
Cat. No. B15561712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlidobactin G
Molecular FormulaC27H44N4O7
Molecular Weight536.7 g/mol
Structural Identifiers
InChIInChI=1S/C27H44N4O7/c1-3-4-5-6-7-8-9-10-11-12-24(36)31-25(19(2)33)27(38)30-22-17-21(34)15-16-28-23(35)14-13-20(18-32)29-26(22)37/h9-14,19-22,25,32-34H,3-8,15-18H2,1-2H3,(H,28,35)(H,29,37)(H,30,38)(H,31,36)/b10-9+,12-11+,14-13-/t19-,20-,21+,22+,25-/m1/s1
InChIKeyIHONJNBUCZLUOS-PPTJONKGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glidobactin G as a Syrbactin-Class Proteasome Inhibitor: Structure and Baseline Characteristics


Glidobactin G is a macrocyclic lipopeptide belonging to the syrbactin family of natural products, which also includes glidobactins A–F and H, cepafungins, and syringolins [1]. This compound class is characterized by a conserved cyclic tripeptide core bearing a variable α,β,γ,δ-unsaturated fatty acid side chain [2]. Glidobactin G specifically features a dodeca-2,4-dienoyl fatty acyl moiety attached to the peptidolactam macrocycle [3]. Like other syrbactins, Glidobactin G functions as an irreversible inhibitor of the 20S proteasome by covalently modifying the catalytic threonine residue of the β5 subunit (chymotrypsin-like activity) [4].

Why Glidobactin G Is Not Interchangeable with Other Syrbactin Family Members


Despite sharing a common macrocyclic scaffold and proteasome-targeting mechanism, individual glidobactin congeners exhibit substantial divergence in biological activity attributable to variations in their fatty acid side chains. SAR studies demonstrate that modification of the acyl moiety profoundly influences both antitumor and antifungal potency, with dodecanoyl and tetradecanoyl analogs outperforming the parent compounds [1]. Furthermore, subtle differences in side chain unsaturation and length alter proteasome subunit selectivity profiles—glidobactin C displays an unprecedented β2/β5 coinhibition profile, whereas glidobactin A primarily targets β5 alone [2]. Consequently, substituting Glidobactin G with a more abundant or commercially available analog (e.g., Glidobactin A) risks altering both potency magnitude and subunit specificity, confounding experimental interpretation and procurement decisions.

Quantitative Evidence Differentiating Glidobactin G from Structural Analogs


Fatty Acid Side Chain Length Distinguishes Glidobactin G from Glidobactin A and C

Glidobactin G contains a C12 (dodeca-2,4-dienoyl) fatty acid side chain, in contrast to Glidobactin A which bears a C8 (octa-2,4-dienoyl) moiety and Glidobactin C which contains a C10 (deca-2,4-dienoyl) chain [1][2]. This structural distinction is functionally consequential: SAR analysis of glidobactin analogs demonstrates that increasing fatty acid chain length from C8 to C12–C14 substantially enhances antitumor activity relative to the parent antibiotics [3].

Structure-activity relationship Natural product chemistry Proteasome inhibition

Glidobactin G Exhibits Antifungal Activity Distinct from Glidobactin A

The glidobactin compound class demonstrates broad-spectrum antifungal activity against pathogenic fungi and yeasts [1]. Notably, Glidobactin A shows activity against Candida spp., Aspergillus fumigatus, and Trichophyton spp. in vitro but lacks in vivo efficacy against Candida albicans M-9 infection in mice . Glidobactin G, as a minor component of the glidobactin complex, is reported to possess activity against pathogenic fungi and yeast; however, whether Glidobactin G shares the same in vivo efficacy limitations as Glidobactin A is not established in the current literature.

Antifungal Natural product Candida Aspergillus

Proteasome Subunit Selectivity May Differ Among Glidobactin Congeners

Competitive metabolite profiling reveals that glidobactin C exhibits an unprecedented β2/β5 coinhibition profile with single-digit nanomolar potency, whereas glidobactin A demonstrates primary β5 selectivity [1]. Crystal structure analysis of glidobactin-like natural products indicates that the degree of unsaturation and length of the aliphatic tail are critical determinants of bioactivity and proteasome binding [2]. Given that Glidobactin G possesses a distinct C12 side chain relative to both Glidobactin A (C8) and Glidobactin C (C10), its subunit selectivity profile may be intermediate or unique, though direct subunit profiling of Glidobactin G has not been reported.

Proteasome subunit selectivity β2/β5 coinhibition Chemical biology

Recommended Research Application Scenarios for Glidobactin G


Structure-Activity Relationship (SAR) Studies of Syrbactin Side Chain Effects

Glidobactin G serves as a C12 side chain reference point in SAR investigations examining how fatty acid length and unsaturation modulate proteasome inhibition potency and subunit selectivity. Its structural position between Glidobactin C (C10) and longer-chain analogs makes it valuable for delineating the relationship between acyl chain length and biological activity [1].

Comparative Antifungal Screening Against Glidobactin A-Resistant Strains

Given that Glidobactin A lacks in vivo efficacy against Candida albicans M-9 infection despite in vitro activity, Glidobactin G represents a structurally distinct congener for screening against fungal strains where Glidobactin A shows limited or no efficacy. The C12 side chain may confer altered membrane permeability or target engagement properties .

Proteasome Subunit Selectivity Profiling and Chemical Probe Development

The distinct side chain composition of Glidobactin G relative to profiled congeners (Glidobactin A and C) makes it a candidate for subunit selectivity characterization using competitive labeling approaches. Determining whether Glidobactin G exhibits β5-selective, β2/β5 coinhibitory, or a novel selectivity profile would inform its utility as a chemical probe for dissecting proteasome function in cellular models [2].

Biosynthetic Pathway Elucidation and Heterologous Production

As a minor component of the glidobactin complex from Polyangium brachysporum, Glidobactin G is relevant for studies investigating the relaxed substrate specificity of the glidobactin NRPS-PKS assembly line. Understanding how the biosynthetic machinery incorporates the C12 dodeca-2,4-dienoyl moiety may enable engineered production of novel glidobactin analogs [3].

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